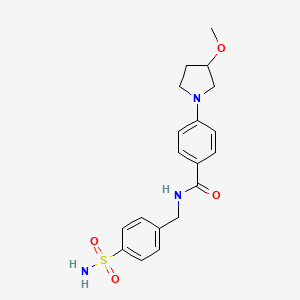![molecular formula C16H15N3OS B2504266 N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 478066-96-5](/img/structure/B2504266.png)
N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide derivatives is not directly reported in the provided papers. However, similar pyrazole and thieno[2,3-c]pyrazole compounds have been synthesized through various methods. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data and elemental analysis . Another study reported the synthesis of 4-amino-3-methyl-1-phenyl-1H-5-substituted thieno[2,3-c]pyrazole with various substituted groups at position 5, including carboxamide . These methods typically involve heterocyclization reactions and are characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . The crystal and molecular structure is stabilized by intermolecular hydrogen bonds and exhibits intramolecular hydrogen bonds and π-π stacking interactions . Similarly, another pyrazole derivative's structure was confirmed by X-ray diffraction, showing a dihedral angle between the pyrazole and thiophene rings and a three-dimensional supramolecular self-assembly .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can involve cyclization reactions. For instance, N-allyl-5-amino-1H-pyrazole-4-carboxamides underwent cyclization with polyphosphoric acid and other reagents to give various cyclized products . These reactions are influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by their spectral data and elemental analysis. The compounds often show significant antibacterial and antifungal activities, as demonstrated by various synthesized pyrazole derivatives . The thermal stability of these compounds can be studied using thermogravimetric analysis, as seen in the case of a pyrazole derivative that was stable up to 190°C . Additionally, the electronic structures and molecular geometries can be optimized and calculated using ab-initio methods, and the solvent effects on the structural parameters can be studied .
Scientific Research Applications
Versatile Synthesis and Biological Evaluation
A study described the synthesis and biological properties of novel heterocyclic systems with pyrazole, including derivatives like enaminones containing pyrazolone ring and other analogous derivatives. These compounds were characterized by various spectral methods and tested for their antibacterial and antitumor properties, indicating their potential as antimicrobial and anticancer agents (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Antimicrobial and Anti-inflammatory Applications
Another study reported on the synthesis of 4-amino-3-methyl-1-phenyl-1H-5-substituted thieno[2,3-c]pyrazole with various substituents showing significant antibacterial activity against both gram-positive and gram-negative bacteria, and remarkable anti-fungal and anti-inflammatory activities. This highlights the compound's potential in developing new antimicrobial and anti-inflammatory agents (Kamal El-Dean, Zaki, & Abdulrazzaq, 2015).
Synthesis and Characterization of Novel Derivatives
Research has also focused on the synthesis of novel thienopyrazole derivatives, including the aminoamide derivative, through innovative methods. These synthesized compounds were characterized by elemental and spectral analyses and explored for potential biological applications (Ahmed, El-Dean, Zaki, & Radwan, 2018).
Antimicrobial Activity Evaluation
Studies have demonstrated the synthesis of new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives for antimicrobial evaluation. These compounds exhibited moderate to high antimicrobial activity against a range of microorganisms, suggesting their use in developing new antimicrobial agents (Aly, 2016).
Exploration of Chemical Reactions and Biological Activities
Further research includes the synthesis of pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines compounds using 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide as a precursor. These studies not only explore the chemical reactions involved but also aim to investigate the compounds' bactericidal, pesticidal, herbicidal, and antimicrobial activities, thereby broadening the scope of application in pharmaceutical and agricultural industries (Zaki, El-Dean, & Abdulrazzaq, 2015).
properties
IUPAC Name |
1-methyl-3-phenyl-N-prop-2-enylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-9-17-15(20)13-10-12-14(11-7-5-4-6-8-11)18-19(2)16(12)21-13/h3-8,10H,1,9H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQVSAWJGKCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC=C)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)

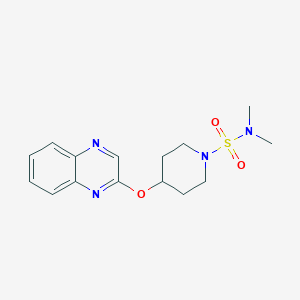

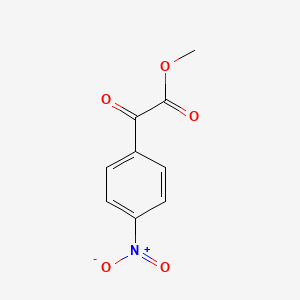

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)
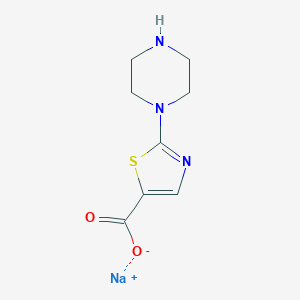
![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)
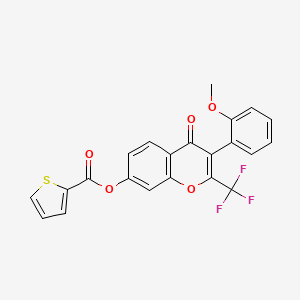
![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)
